DS16570511

Description

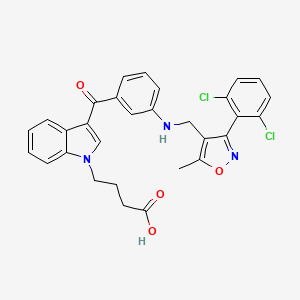

Structure

3D Structure

Properties

IUPAC Name |

4-[3-[3-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methylamino]benzoyl]indol-1-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25Cl2N3O4/c1-18-22(29(34-39-18)28-24(31)10-5-11-25(28)32)16-33-20-8-4-7-19(15-20)30(38)23-17-35(14-6-13-27(36)37)26-12-3-2-9-21(23)26/h2-5,7-12,15,17,33H,6,13-14,16H2,1H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWYGRDFHWYDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CNC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DS16570511

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS16570511 is a cell-permeable small molecule initially identified as a specific inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel for calcium influx into the mitochondrial matrix. Subsequent research has revealed a more complex pharmacological profile, indicating that this compound also exerts off-target effects on the mitochondrial electron transport chain and other key components of mitochondrial function. This guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to serve as a technical resource for the scientific community.

Core Mechanism of Action: Inhibition of the Mitochondrial Calcium Uniporter (MCU)

This compound was first identified through a high-throughput screening of 120,000 small molecules as an inhibitor of mitochondrial Ca2+ influx.[1] The primary mechanism of action is the inhibition of the mitochondrial calcium uniporter (MCU), a protein complex located in the inner mitochondrial membrane responsible for the uptake of Ca2+ into the mitochondrial matrix. This process is crucial for regulating cellular signaling, bioenergetics, and cell death pathways.

The inhibitory effect of this compound on the MCU complex has been demonstrated in various experimental systems, including cultured cells and isolated mitochondria from different species.[1][2] The inhibition extends to Ca2+ influx driven by the overexpression of either the pore-forming subunit MCU or its regulatory subunit MICU1, suggesting that this compound targets the functional uniporter complex.[1][2][3][4]

Quantitative Data: Inhibitory Potency against MCU

The inhibitory activity of this compound against mitochondrial calcium uptake is dose-dependent. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system.

| System | Parameter Measured | IC50 Value | Reference |

| HEK293A Cells | Serum-induced mitochondrial Ca2+ influx | 7 µM | [1] |

| Isolated Rat Liver Mitochondria | Mitochondrial Ca2+ uptake (succinate as substrate) | 9.2 µM | [4] |

| Isolated Rat Liver Mitochondria | Mitochondrial Ca2+ uptake (F_oF_1-ATPase driven) | 57.7 µM | [4] |

Off-Target Effects and a More Complex Mechanism

While the inhibition of MCU is a primary action of this compound, several studies have highlighted its effects on other mitochondrial functions, challenging the notion of its specificity. These off-target effects are crucial for the interpretation of experimental results and for considering its therapeutic potential.

Effects on Mitochondrial Membrane Potential

There are conflicting reports regarding the effect of this compound on the mitochondrial membrane potential (ΔΨm), the driving force for mitochondrial Ca2+ uptake.

-

Initial findings: The initial report by Kon et al. suggested that this compound inhibits mitochondrial Ca2+ uptake without affecting the mitochondrial membrane potential.[3][4]

-

Contradictory evidence: Subsequent studies by Payne et al. and Belosludtsev et al. demonstrated that this compound can indeed affect the mitochondrial membrane potential, causing either depolarization or hyperpolarization depending on the concentration and cell type.[3][4][5][6] In isolated brain mitochondria, 30 µM this compound caused hyperpolarization in resting neurons, while 45 µM led to temporary depolarization.[5] High concentrations of this compound, particularly in the presence of Ca2+, have been shown to cause a collapse of the mitochondrial membrane potential.[5]

Inhibition of Respiratory Chain Complexes and F_oF_1-ATPase/ANT

A significant off-target effect of this compound is the inhibition of the mitochondrial electron transport chain (ETC).

-

Complex II Inhibition: Research indicates that this compound particularly inhibits Complex II (succinate dehydrogenase) of the respiratory chain.[3][4][5][6][7] The carboxyl group at the molecular terminus of this compound is believed to be crucial for this inhibitory action.[3][4][6][7]

-

Other Mitochondrial Targets: In addition to Complex II, this compound has been shown to inhibit F_oF_1-ATPase and the adenine (B156593) nucleotide translocator (ANT).[3][4][6][7]

Quantitative Data: Inhibitory Potency against Off-Target Molecules

| System | Parameter Measured | IC50 Value | Reference |

| Isolated Rat Liver Mitochondria | Membrane potential formation | 10.8 µM | [3][4] |

| Isolated Rat Liver Mitochondria | Oxygen consumption (glutamate & malate (B86768) as substrates - Complex I) | 40.9 µM | [3][4] |

| Isolated Rat Liver Mitochondria | Oxygen consumption (succinate as substrate - Complex II) | 9.5 µM | [3] |

| Isolated Rat Liver Mitochondria | F_oF_1-ATPase/ANT activity | 97.2 µM | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound targeting the MCU complex and off-target mitochondrial proteins.

Experimental Workflow: Mitochondrial Calcium Uptake Assay

Caption: A generalized workflow for measuring mitochondrial calcium uptake to assess the effect of this compound.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. For precise details, including buffer compositions and instrument settings, consulting the primary research articles is recommended.

Isolation of Mitochondria

-

Tissue/Cell Homogenization: Tissues (e.g., rat liver, heart) or cultured cells are homogenized in an ice-cold isolation buffer containing sucrose (B13894), a buffer (e.g., HEPES or Tris-HCl), and a chelating agent (e.g., EGTA) to bind excess Ca2+.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds. A low-speed spin pellets nuclei and unbroken cells. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

-

Washing: The mitochondrial pellet is washed with the isolation buffer to remove contaminants.

-

Resuspension: The final mitochondrial pellet is resuspended in a suitable buffer for subsequent assays. Protein concentration is determined using a standard method like the Biuret assay.

Measurement of Mitochondrial Calcium Uptake

-

Assay Buffer: A reaction buffer is prepared, typically containing a buffer, osmotic support (e.g., sucrose or KCl), respiratory substrates (e.g., succinate (B1194679), glutamate/malate), and a phosphate (B84403) source.

-

Fluorescent Dye: A Ca2+-sensitive fluorescent dye (e.g., Fluo-5N) is added to the assay buffer. The fluorescence of this dye increases upon binding to Ca2+.

-

Addition of Mitochondria and Inhibitor: Isolated mitochondria and the desired concentration of this compound (or vehicle control) are added to the cuvette containing the assay buffer.

-

Initiation of Uptake: A known concentration of CaCl2 is added to the cuvette to initiate Ca2+ uptake by the mitochondria.

-

Fluorescence Measurement: The change in fluorescence over time is monitored using a spectrofluorometer. The rate of decrease in extra-mitochondrial Ca2+ (indicated by the change in fluorescence) reflects the rate of mitochondrial Ca2+ uptake.

Measurement of Mitochondrial Membrane Potential

-

Fluorescent Probe: A potentiometric fluorescent dye, such as DiSC3(5) or JC-1, is used. The fluorescence of these dyes is dependent on the mitochondrial membrane potential.

-

Assay Conditions: Isolated mitochondria are incubated in an assay buffer with the fluorescent probe and the desired concentration of this compound.

-

Energization: A respiratory substrate is added to energize the mitochondria and generate a membrane potential.

-

Fluorescence Monitoring: The change in fluorescence is monitored to assess the effect of this compound on the mitochondrial membrane potential.

Measurement of Oxygen Consumption

-

Oxygraphy: A high-resolution respirometer or a Clark-type oxygen electrode is used to measure the rate of oxygen consumption.

-

Reaction Chamber: Isolated mitochondria are placed in a sealed, temperature-controlled chamber with a respiration buffer.

-

Substrate and Inhibitor Addition: Desired respiratory substrates (e.g., succinate for Complex II, glutamate/malate for Complex I) and various concentrations of this compound are added.

-

Data Acquisition: The rate of oxygen consumption is recorded over time to determine the inhibitory effect of this compound on different parts of the electron transport chain.

Conclusion and Future Directions

This compound is a valuable research tool for studying the role of mitochondrial calcium signaling. However, its utility is nuanced by its off-target effects on mitochondrial respiration and membrane potential. For drug development professionals, these findings are critical, as the lack of specificity could lead to unintended biological consequences. Researchers using this compound should exercise caution in interpreting their data, and it is advisable to employ complementary approaches, such as genetic manipulation of MCU expression, to validate findings. The multifaceted mechanism of this compound underscores the intricate nature of mitochondrial pharmacology and highlights the ongoing need for the development of more specific inhibitors of the mitochondrial calcium uniporter.

References

- 1. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Multiple Inhibitory Mechanisms of this compound Targeting Mitochondrial Calcium Uptake: Insights from Biochemical Analysis of Rat Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of this compound, a new inhibitor of mitochondrial calcium uniporter, on calcium homeostasis, metabolism, and functional state of cultured cortical neurons and isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Multifaceted Role of DS16570511: A Technical Guide to its Function as a Mitochondrial Modulator

For researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the function and complex mechanisms of DS16570511, a potent small-molecule inhibitor of the mitochondrial calcium uniporter (MCU). This document provides a comprehensive overview of its on-target and off-target effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Abstract

This compound has emerged as a critical tool for studying the intricate role of mitochondrial calcium signaling in cellular physiology and pathophysiology. Initially identified as a specific inhibitor of the mitochondrial calcium uniporter (MCU), subsequent research has revealed a more complex pharmacological profile.[1][2] While it effectively blocks mitochondrial calcium influx, this compound also exerts off-target effects on the mitochondrial respiratory chain, particularly complex II, and the FOF1-ATPase/adenine nucleotide translocator (ANT).[3][4] This guide synthesizes the current understanding of this compound, presenting its dual role as both a specific inhibitor and a broader mitochondrial modulator. The provided data and protocols aim to facilitate further investigation into its therapeutic potential and its application as a research probe.

Core Function: Inhibition of the Mitochondrial Calcium Uniporter (MCU)

This compound was first identified through high-throughput screening as a cell-permeable small molecule that inhibits the mitochondrial calcium uniporter (MCU), a key channel responsible for calcium ion uptake into the mitochondrial matrix.[5][6] This inhibitory action has been demonstrated across various experimental models, including isolated mitochondria and intact cells.[1][5][6]

Quantitative Analysis of MCU Inhibition

The inhibitory potency of this compound on mitochondrial calcium uptake has been quantified in several studies, with IC50 values varying depending on the experimental system.

| Experimental Model | IC50 Value (µM) | Reference |

| Serum-induced mitochondrial Ca2+ influx in HEK293A cells | 7 | [1][5] |

| Ca2+ uptake in isolated mitochondria from HEK293A cells | 0.86 | [5] |

| Ca2+ uptake in isolated mitochondria from rat heart | 25 | [5] |

| Ca2+ uptake in isolated mitochondria from pig heart | 15 | [5] |

| Ca2+ uptake in isolated rat liver mitochondria (respiratory chain-dependent) | 9.2 | |

| Ca2+ uptake in isolated rat liver mitochondria (FoF1-ATPase-driven) | 57.7 | [3] |

Signaling Pathway of Mitochondrial Calcium Uptake

The following diagram illustrates the central role of the MCU complex in mediating calcium entry into the mitochondrial matrix, the primary target of this compound.

Off-Target Effects: Modulation of Mitochondrial Respiration

Beyond its action on the MCU, this compound has been shown to impact other critical mitochondrial functions, primarily by inhibiting components of the electron transport chain.[3][4] This off-target activity is crucial to consider when interpreting experimental results.

Quantitative Analysis of Off-Target Effects

The following table summarizes the inhibitory concentrations of this compound on various mitochondrial parameters beyond direct MCU blockade.

| Parameter | Experimental Model | IC50 Value (µM) | Reference |

| Mitochondrial Membrane Potential Formation | Isolated rat liver mitochondria | 10.8 | [3] |

| Oxygen Consumption (Succinate-driven) | Isolated rat liver mitochondria | 9.5 | |

| Oxygen Consumption (Glutamate/Malate-driven) | Isolated rat liver mitochondria | 40.9 | [3] |

| FoF1-ATPase/ANT Activity | Isolated rat liver mitochondria | 97.2 | [3] |

Signaling Pathway of Off-Target Effects

The diagram below illustrates the multiple sites within the mitochondria that are affected by this compound, leading to a broader impact on cellular energy metabolism.

Experimental Protocols

Detailed methodologies are essential for the reproducible investigation of this compound's effects. The following sections provide protocols for key experiments cited in the literature.

Measurement of Mitochondrial Calcium Influx in Intact Cells (HEK293A)

This protocol describes a cell-based assay to measure the effect of this compound on mitochondrial calcium influx using a fluorescent indicator.

Materials:

-

HEK293A cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Mitochondria-targeted calcium indicator (e.g., Rhod-2/AM or a genetically encoded indicator like mt-aequorin)

-

This compound

-

Fluorescence plate reader or microscope

Procedure:

-

Seed HEK293A cells in a suitable plate (e.g., 96-well black, clear-bottom plate) and culture overnight.

-

Load the cells with the mitochondria-targeted calcium indicator according to the manufacturer's instructions.

-

Wash the cells with an appropriate buffer (e.g., Hanks' Balanced Salt Solution).

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

-

Induce mitochondrial calcium influx by adding a stimulant, such as 10% FBS.[5]

-

Immediately measure the change in fluorescence over time using a plate reader or microscope.

-

Calculate the rate of calcium influx and determine the IC50 value of this compound.

Measurement of Calcium Uptake in Isolated Mitochondria

This protocol details the measurement of this compound's direct effect on calcium uptake in isolated mitochondria.

Materials:

-

Isolated mitochondria (from cells or tissue)

-

Mitochondrial respiration buffer

-

Calcium-sensitive fluorescent dye (e.g., Fluo-5N or Calcium Green-5N)[3]

-

Respiratory substrates (e.g., succinate (B1194679) and rotenone)

-

This compound

-

CaCl2 solution

-

Spectrofluorometer or fluorescence plate reader

Procedure:

-

Isolate mitochondria from the desired source using standard differential centrifugation methods.

-

Resuspend the isolated mitochondria in the respiration buffer containing the calcium-sensitive dye and respiratory substrates.

-

Add varying concentrations of this compound (or vehicle control) to the mitochondrial suspension.

-

Initiate calcium uptake by adding a bolus of CaCl2.

-

Monitor the decrease in extra-mitochondrial calcium concentration by measuring the change in fluorescence over time.[3]

-

Calculate the initial rate of calcium uptake and determine the IC50 value of this compound.

Assessment of Mitochondrial Membrane Potential

This protocol outlines the use of a potentiometric dye to assess the impact of this compound on the mitochondrial membrane potential.

Materials:

-

Cells or isolated mitochondria

-

Mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM)[2][7]

-

This compound

-

FCCP (a mitochondrial uncoupler, as a positive control)

-

Flow cytometer, fluorescence microscope, or plate reader

Procedure:

-

Prepare cells or isolated mitochondria as in the previous protocols.

-

Incubate with varying concentrations of this compound.

-

Load the cells or mitochondria with the JC-1 or TMRM dye according to the manufacturer's protocol.

-

Measure the fluorescence. For JC-1, the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence is determined.[2][7][8] For TMRM, a decrease in fluorescence intensity indicates depolarization.

-

Compare the results to the vehicle control and the FCCP-treated positive control to quantify the effect of this compound on mitochondrial membrane potential.

Langendorff Perfused Heart Model

This ex vivo model is used to study the effects of this compound on cardiac function and mitochondrial calcium handling in a whole-heart context.

Materials:

-

Isolated rodent heart

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)

-

This compound

-

High calcium concentration buffer (for inducing calcium overload)

-

Intraventricular balloon and pressure transducer

Procedure:

-

Excise the heart and cannulate the aorta on the Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.[9]

-

Insert a balloon into the left ventricle to measure cardiac contractile function (e.g., left ventricular developed pressure, dP/dt).

-

Allow the heart to stabilize.

-

Perfuse the heart with buffer containing this compound for a designated period (e.g., 10 minutes).[5]

-

To assess the effect on calcium overload, switch to a perfusion buffer with a higher calcium concentration (e.g., 5 mM or 7.5 mM) and measure mitochondrial calcium levels or functional recovery.[5]

-

Record and analyze cardiac function parameters throughout the experiment.

Conclusion

This compound is a valuable pharmacological tool for investigating mitochondrial calcium homeostasis and its implications in health and disease. While its primary function is the inhibition of the mitochondrial calcium uniporter, its off-target effects on the respiratory chain and other mitochondrial components necessitate careful experimental design and data interpretation. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the multifaceted roles of mitochondrial calcium signaling.

References

- 1. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biopioneer.com.tw [biopioneer.com.tw]

- 3. Multiple Inhibitory Mechanisms of this compound Targeting Mitochondrial Calcium Uptake: Insights from Biochemical Analysis of Rat Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of this compound, a new inhibitor of mitochondrial calcium uniporter, on calcium homeostasis, metabolism, and functional state of cultured cortical neurons and isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 101.200.202.226 [101.200.202.226]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Langendorff heart - Wikipedia [en.wikipedia.org]

DS16570511: A Technical Whitepaper on a Putative Mitochondrial Calcium Uniporter Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS16570511 has been identified as a cell-permeable small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel in the inner mitochondrial membrane responsible for calcium ion uptake into the mitochondrial matrix.[1] Dysregulation of mitochondrial calcium homeostasis is implicated in a variety of pathological conditions, making the MCU a compelling therapeutic target.[1] This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, detailing its mechanism of action, and discussing its off-target effects. The information is intended to guide researchers and drug development professionals in the potential application and further investigation of this compound.

Introduction to the Mitochondrial Calcium Uniporter (MCU)

The mitochondrial calcium uniporter (MCU) is a highly selective ion channel that facilitates the uptake of Ca²⁺ into the mitochondrial matrix, driven by the substantial negative membrane potential across the inner mitochondrial membrane.[2] This process is fundamental for regulating intracellular Ca²⁺ signaling, cellular metabolism, and bioenergetics.[3] The MCU complex is a multiprotein structure, with the MCU protein forming the pore and regulatory subunits such as MICU1 modulating its activity.[2][4] Given its central role, pharmacological modulation of the MCU complex presents a promising avenue for therapeutic intervention in diseases associated with mitochondrial dysfunction.[1]

This compound: An Identified MCU Inhibitor

This compound emerged from a high-throughput screening of approximately 120,000 small molecules as a novel, cell-permeable inhibitor of the MCU.[4] Initial studies demonstrated its ability to dose-dependently inhibit mitochondrial Ca²⁺ influx in various cell lines and isolated mitochondria.[4][5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the mitochondrial calcium uniporter has been evaluated in several models. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Model System | Assay Condition | IC₅₀ (µM) | Reference |

| HEK293A Cells | Serum-induced mitochondrial Ca²⁺ influx | 7 | [4] |

| Isolated HEK293A Mitochondria | Ca²⁺ uptake | 0.86 | [5] |

| Isolated Rat Heart Mitochondria | Ca²⁺ uptake | 25 | [5] |

| Isolated Pig Heart Mitochondria | Ca²⁺ uptake | 15 | [5] |

| Isolated Rat Liver Mitochondria | Ca²⁺ uptake | 10.8 | [6] |

Mechanism of Action and Off-Target Effects

While initially reported as a specific MCU inhibitor, subsequent research has revealed a more complex mechanism of action for this compound, including significant off-target effects.[6][7]

Direct MCU Inhibition

This compound has been shown to suppress the increased mitochondrial Ca²⁺ influx resulting from the overexpression of either the MCU pore-forming subunit or its regulator, MICU1.[4] This suggests a direct interaction with the MCU complex.

Off-Target Effects on Mitochondrial Respiration and Membrane Potential

Contrary to initial findings, several studies have demonstrated that this compound can impact the mitochondrial membrane potential, which is the driving force for Ca²⁺ uptake.[6][7] The compound has been shown to inhibit components of the electron transport chain, particularly Complex II, and also affects the FₒF₁-ATP synthase/adenine nucleotide translocator.[6][8] These off-target activities can confound the interpretation of its effects as a specific MCU inhibitor.[8]

The following table summarizes the reported IC₅₀ values for the off-target effects of this compound.

| Target | Assay Condition | IC₅₀ (µM) | Reference |

| Mitochondrial Membrane Potential | Rat liver mitochondria | 10.8 | [6] |

| Respiratory Chain (Glutamate/Malate substrates - Complex I) | Rat liver mitochondria | 40.9 | [6] |

| Respiratory Chain (Succinate substrate - Complex II) | Rat liver mitochondria | 9.5 | [6] |

| FₒF₁-ATPase/ANT | Rat liver mitochondria | 97.2 | [6] |

The multifaceted inhibitory profile of this compound is depicted in the following signaling pathway diagram.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Measurement of Mitochondrial Ca²⁺ Influx in Intact Cells

-

Cell Culture and Transfection: HEK293A cells are cultured in standard media. For overexpression studies, cells are transfected with plasmids encoding human MCU or MICU1.

-

Aequorin Loading: Cells are incubated with aequorin, a Ca²⁺-sensitive luminescent protein targeted to the mitochondria.

-

Stimulation and Measurement: Baseline luminescence is recorded, followed by stimulation with a Ca²⁺-mobilizing agent (e.g., serum). The resulting luminescence, corresponding to mitochondrial Ca²⁺ uptake, is measured using a luminometer.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation.

-

Data Analysis: The area under the curve of the luminescence signal is calculated to quantify mitochondrial Ca²⁺ uptake.[9]

Ca²⁺ Uptake Assay in Isolated Mitochondria

-

Mitochondrial Isolation: Mitochondria are isolated from cells or tissues (e.g., rat heart, liver) by differential centrifugation.

-

Assay Buffer: Isolated mitochondria are suspended in a respiration buffer containing a fluorescent Ca²⁺ indicator (e.g., Calcium Green 5N).

-

Initiation of Ca²⁺ Uptake: A bolus of CaCl₂ is added to the mitochondrial suspension to initiate Ca²⁺ uptake.

-

Fluorescence Measurement: The decrease in extra-mitochondrial Ca²⁺ concentration is monitored by measuring the fluorescence of the Ca²⁺ indicator.

-

Inhibitor Assessment: this compound is added to the mitochondrial suspension prior to the addition of CaCl₂.[9]

Measurement of Mitochondrial Membrane Potential

-

Fluorescent Dyes: Mitochondrial membrane potential (ΔΨm) is assessed using potentiometric fluorescent dyes such as JC-10 or Safranin O.

-

Assay Procedure: Isolated mitochondria are incubated with the fluorescent dye in a respiration buffer. The fluorescence is monitored using a spectrophotometer or plate reader.

-

Depolarization/Hyperpolarization: Changes in fluorescence intensity upon addition of this compound indicate alterations in ΔΨm.[6]

Assessment of Respiratory Chain Activity

-

Oxygen Consumption Measurement: The activity of the electron transport chain complexes is determined by measuring the rate of oxygen consumption using a high-resolution respirometer (e.g., Oroboros Oxygraph).

-

Substrate-Specific Respiration: Specific substrates are used to assess the activity of different complexes (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II).

-

Inhibitor Titration: The inhibitory effect of this compound is determined by titrating the compound into the respiration chamber and measuring the change in oxygen consumption rate.[6]

An illustrative workflow for screening and characterizing a putative MCU inhibitor is presented below.

Caption: Workflow for MCU inhibitor characterization.

Applications and Future Directions

This compound has been utilized as a pharmacological tool to probe the role of mitochondrial Ca²⁺ uptake in various physiological and pathological processes. For instance, in perfused rat hearts, this compound was shown to block mitochondrial Ca²⁺ overload and interestingly, to increase cardiac contractility without affecting the heart rate.[4] In cultured cortical neurons, it demonstrated a protective effect against glutamate-induced delayed calcium deregulation and cell death.[8]

However, the significant off-target effects of this compound necessitate cautious interpretation of experimental results.[8] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To develop analogs of this compound with improved specificity for the MCU complex and reduced off-target activity.

-

Elucidation of Binding Site: Identifying the precise binding site of this compound on the MCU complex or its associated proteins.

-

Comparative Studies: Direct comparison of this compound with other reported MCU inhibitors, such as Ru360 and MCU-i4, in a standardized panel of assays.

Conclusion

This compound is a valuable small-molecule probe for studying mitochondrial Ca²⁺ dynamics. While its initial characterization as a specific MCU inhibitor has been challenged by the discovery of significant off-target effects on mitochondrial respiration and membrane potential, it remains a useful tool when these limitations are considered. The findings summarized in this whitepaper underscore the importance of comprehensive off-target profiling in the development of pharmacological inhibitors and provide a foundation for the future design of more specific and potent modulators of the mitochondrial calcium uniporter.

References

- 1. Inhibitors of the mitochondrial calcium uniporter for the treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmbreports.org [bmbreports.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The effect of this compound, a new inhibitor of mitochondrial calcium uniporter, on calcium homeostasis, metabolism, and functional state of cultured cortical neurons and isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PMC [pmc.ncbi.nlm.nih.gov]

The Early Discovery and Development of DS16570511: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS16570511 is a novel, cell-permeable small-molecule inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel regulating mitochondrial calcium homeostasis. Its discovery through high-throughput screening of an extensive compound library marked a significant advancement in the pharmacological toolkit for studying mitochondrial function. Preclinical investigations have revealed a multifaceted mechanism of action, primarily targeting the MCU complex to inhibit mitochondrial Ca2+ influx. However, subsequent studies have demonstrated that this compound also exerts off-target effects, notably on the mitochondrial membrane potential and the activity of respiratory chain complexes, particularly complex II. This technical guide provides a comprehensive overview of the early discovery, mechanism of action, and key preclinical findings for this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows. Publicly available information regarding the clinical development of this compound is limited, and as of now, no clinical trials have been publicly registered.

Discovery

This compound was identified from a high-throughput screening of 120,000 small-molecule compounds.[1][2] The primary screening assay was a cell-based system utilizing HEK293A cells engineered to express a mitochondria-targeted aequorin, a Ca2+-sensitive luminescent protein.[2] This allowed for the specific measurement of mitochondrial Ca2+ influx. Compounds that inhibited serum-induced mitochondrial Ca2+ uptake without significantly affecting cytosolic Ca2+ levels were selected for further investigation.[2] this compound emerged as a lead compound from this screening campaign.[2]

Mechanism of Action

This compound was initially characterized as a selective inhibitor of the mitochondrial calcium uniporter (MCU).[1][3] The MCU is a multi-protein complex located in the inner mitochondrial membrane responsible for the uptake of Ca2+ from the cytosol into the mitochondrial matrix. This process is crucial for regulating cellular signaling, energy production, and cell death pathways.

Subsequent research has revealed a more complex pharmacological profile for this compound. While it does inhibit the MCU complex, it also impacts other mitochondrial functions:

-

Inhibition of Mitochondrial Calcium Uniporter (MCU): this compound directly or indirectly inhibits the MCU channel, reducing the influx of Ca2+ into the mitochondria.[1][3] This effect has been demonstrated in various cell types and isolated mitochondria.[1]

-

Effect on Mitochondrial Membrane Potential: Contrary to initial reports, later studies have shown that this compound can affect the mitochondrial membrane potential (ΔΨm), a key driving force for Ca2+ uptake.[3][4] The compound has been observed to cause both depolarization and hyperpolarization depending on the experimental conditions and cell type.[3][4]

-

Inhibition of Respiratory Chain Complex II: this compound has been shown to inhibit the activity of complex II (succinate dehydrogenase) of the electron transport chain.[4] This inhibition can contribute to the observed effects on mitochondrial membrane potential and overall mitochondrial function.

The multifaceted activity of this compound underscores the importance of careful experimental design and data interpretation when using this compound as a pharmacological tool.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Assay System | Value (IC50) | Reference |

| Mitochondrial Ca2+ Influx | HEK293A cells | 7 µM | [2] |

| Mitochondrial Ca2+ Uptake | Rat liver mitochondria | 9.2 µM | [3] |

| Mitochondrial Membrane Potential | Rat liver mitochondria | 10.8 µM | [3] |

| Oxygen Consumption (Succinate) | Rat liver mitochondria | 9.5 µM | [3] |

| FoF1-ATPase/ANT Activity | Rat liver mitochondria | 97.2 µM | [3] |

Experimental Protocols

High-Throughput Screening for MCU Inhibitors

Protocol:

-

Cell Line: HEK293A cells were stably transfected with a vector expressing mitochondria-targeted aequorin.[2]

-

Assay Principle: Aequorin is a photoprotein that emits light in the presence of Ca2+. By targeting it to the mitochondria, changes in mitochondrial Ca2+ concentration can be quantified by measuring luminescence.

-

Screening: 120,000 small-molecule compounds were screened in a 96-well plate format.[2]

-

Stimulation: Serum was used to induce a rapid increase in mitochondrial Ca2+ influx.[2]

-

Measurement: Luminescence was measured to quantify the inhibitory effect of the compounds on mitochondrial Ca2+ uptake.[2]

-

Counter-screening: A counter-assay using HEK293A cells expressing cytosolic aequorin was performed to eliminate compounds that broadly inhibited Ca2+ channels or interfered with the aequorin detection system.[2]

Mitochondrial Calcium Uptake Assay in Isolated Mitochondria

Protocol:

-

Mitochondria Isolation: Mitochondria were isolated from rat liver or other tissues by differential centrifugation.

-

Assay Buffer: A buffer containing a fluorescent Ca2+ indicator (e.g., Fluo-4) was used.

-

Measurement: The fluorescence of the Ca2+ indicator was monitored over time using a fluorometer.

-

Initiation of Uptake: A bolus of CaCl2 was added to the mitochondrial suspension to initiate Ca2+ uptake.

-

Inhibition: this compound was pre-incubated with the mitochondria to assess its inhibitory effect on the rate of Ca2+ uptake, which is observed as a decrease in the rate of fluorescence quenching.

Measurement of Mitochondrial Membrane Potential

Protocol:

-

Fluorescent Dye: A potentiometric fluorescent dye, such as JC-1 or TMRM, was used. These dyes accumulate in the mitochondria in a membrane potential-dependent manner.

-

Cell Loading: Cells or isolated mitochondria were incubated with the fluorescent dye.

-

Measurement: The fluorescence intensity was measured using a fluorescence microscope or a plate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Treatment: The effect of this compound on the mitochondrial membrane potential was assessed by treating the cells or mitochondria with the compound and monitoring the change in fluorescence.

Preclinical Pharmacokinetics and Development Status

As of the latest available public information, detailed preclinical pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively published. Furthermore, there is no public record of this compound entering IND-enabling studies or clinical trials. A search of clinical trial registries, such as ClinicalTrials.gov, does not yield any results for this compound.

Conclusion

This compound is a valuable research tool for investigating the role of mitochondrial calcium signaling in health and disease. Its discovery through a rigorous high-throughput screening process provided a much-needed cell-permeable inhibitor of the MCU. However, its off-target effects on mitochondrial membrane potential and respiratory complex II necessitate careful experimental design and interpretation of results. While the preclinical characterization of this compound has provided significant insights into its mechanism of action, the lack of publicly available data on its further development suggests that it may not have progressed to clinical evaluation. Future studies are warranted to fully elucidate its complex pharmacology and potential therapeutic applications.

References

- 1. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Inhibitory Mechanisms of this compound Targeting Mitochondrial Calcium Uptake: Insights from Biochemical Analysis of Rat Liver Mitochondria [mdpi.com]

- 4. The effect of this compound, a new inhibitor of mitochondrial calcium uniporter, on calcium homeostasis, metabolism, and functional state of cultured cortical neurons and isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of DS16570511: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

DS16570511 has emerged as a significant small-molecule inhibitor used in the study of mitochondrial calcium (Ca2+) signaling. Initially identified as a specific inhibitor of the mitochondrial calcium uniporter (MCU) complex, subsequent research has revealed a more complex pharmacological profile.[1][2] This technical guide provides a comprehensive analysis of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to aid researchers in their investigations.

Primary and Secondary Molecular Targets

This compound was first identified through a high-throughput screening of 120,000 small-molecule compounds as a cell-permeable inhibitor of the mitochondrial calcium uniporter.[3] The MCU complex is a crucial channel in the inner mitochondrial membrane responsible for the uptake of Ca2+ into the mitochondrial matrix, a process vital for regulating cellular metabolism and signaling.[1][4]

While the MCU complex is considered its primary target, further studies have demonstrated that this compound also exerts inhibitory effects on other key components of mitochondrial function. These off-target effects are crucial to consider when interpreting experimental results. The compound has been shown to inhibit mitochondrial respiratory chain complexes, with a particular potency against complex II, and also affects the FoF1-adenosine triphosphatase (ATPase)/adenine nucleotide translocator (ANT) system.[1][2][5] This multifaceted inhibition profile suggests that the effects of this compound on mitochondrial Ca2+ uptake may be a composite of direct MCU blockade and indirect effects on the mitochondrial membrane potential, which is the driving force for Ca2+ entry.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound varies depending on the specific molecular target and the experimental system. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values across different studies and conditions.

| Target/Process | Experimental System | IC50 (µM) | Reference |

| Serum-induced mitochondrial Ca2+ influx | HEK293A cells | 7 | [3][6] |

| Mitochondrial Ca2+ uptake | Isolated HEK293A cell mitochondria | 0.86 | [7] |

| Mitochondrial Ca2+ uptake | Isolated rat heart mitochondria | 25 | [7] |

| Mitochondrial Ca2+ uptake | Isolated pig heart mitochondria | 15 | [7] |

| Mitochondrial Ca2+ uptake (succinate substrate) | Isolated rat liver mitochondria | 9.2 | [1] |

| Oxygen consumption (succinate substrate) | Isolated rat liver mitochondria | 9.5 | [1] |

| Mitochondrial membrane potential formation | Isolated rat liver mitochondria | 10.8 | [1] |

| FoF1-ATPase/ANT activity | Isolated rat liver mitochondria | 97.2 | [1] |

| Ca2+ uptake (FoF1-ATPase-driven membrane potential) | Isolated rat liver mitochondria | 57.7 | [1] |

Signaling and Inhibition Pathways

The following diagrams illustrate the known molecular interactions of this compound within the mitochondrion.

References

- 1. Multiple Inhibitory Mechanisms of this compound Targeting Mitochondrial Calcium Uptake: Insights from Biochemical Analysis of Rat Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of this compound, a new inhibitor of mitochondrial calcium uniporter, on calcium homeostasis, metabolism, and functional state of cultured cortical neurons and isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

The Impact of DS16570511 on Cellular Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS16570511 has emerged as a valuable pharmacological tool for investigating the role of mitochondrial calcium signaling in cellular physiology and pathology. Initially identified as a selective, cell-permeable inhibitor of the mitochondrial calcium uniporter (MCU), subsequent research has revealed a more complex bioenergetic profile. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on cellular bioenergetics. It consolidates quantitative data from key studies, details the experimental protocols used to assess its effects, and presents visual representations of the underlying molecular pathways and experimental workflows. The evidence indicates that this compound not only inhibits mitochondrial calcium uptake but also exerts off-target effects on the electron transport chain and mitochondrial membrane potential, necessitating careful interpretation of experimental outcomes.

Introduction

Mitochondrial calcium (Ca2+) homeostasis is a critical regulator of cellular bioenergetics, signaling, and survival. The mitochondrial calcium uniporter (MCU) complex is the primary channel responsible for Ca2+ uptake into the mitochondrial matrix, a process driven by the electrochemical gradient across the inner mitochondrial membrane. Dysregulation of mitochondrial Ca2+ is implicated in a range of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.

This compound was first described as a novel, cell-permeable small-molecule inhibitor of the MCU, offering a means to pharmacologically modulate mitochondrial Ca2+ influx in intact cells and tissues.[1][2] While its inhibitory effect on the MCU is well-documented, a growing body of evidence suggests that this compound also impacts other components of the mitochondrial bioenergetic machinery. This guide aims to provide a comprehensive overview of these effects to aid researchers in the design and interpretation of studies utilizing this compound.

Quantitative Impact of this compound on Bioenergetic Parameters

The following tables summarize the quantitative data on the inhibitory effects of this compound across various bioenergetic parameters and experimental models.

| Parameter | Cell/Tissue Type | IC50 | Reference |

| Mitochondrial Ca2+ Influx | HEK293A Cells | 7 µM | [1][2] |

| Mitochondrial Ca2+ Uptake | Isolated Rat Liver Mitochondria | 9.2 µM | [3] |

| Oxygen Consumption (Succinate-driven) | Isolated Rat Liver Mitochondria | 9.5 µM | [3] |

| Mitochondrial Membrane Potential Formation | Isolated Rat Liver Mitochondria | 10.8 µM | [3] |

Table 1: Inhibitory Concentrations (IC50) of this compound on Mitochondrial Functions.

| Concentration | Cell Type | Effect | Reference |

| 30 µM | Cultured Cortical Neurons | Hyperpolarization of mitochondrial membrane | [4] |

| 45 µM | Cultured Cortical Neurons | Temporary depolarization of mitochondrial membrane | [4] |

| 30-60 µM | Cultured Cortical Neurons | Stimulation of cellular respiration | [4] |

Table 2: Dose-Dependent Effects of this compound on Neuronal Bioenergetics.

Key Signaling Pathways and Molecular Targets

This compound's primary target is the MCU complex, but it also affects other key components of cellular bioenergetics.

The Mitochondrial Calcium Uniporter (MCU) Complex

This compound directly or indirectly inhibits the MCU, preventing the influx of Ca2+ into the mitochondrial matrix. This has significant implications for Ca2+-dependent dehydrogenases in the tricarboxylic acid (TCA) cycle and, consequently, the production of NADH and FADH2 for the electron transport chain.

Caption: this compound inhibits the Mitochondrial Calcium Uniporter (MCU) complex.

Off-Target Effects on the Electron Transport Chain

Recent studies have demonstrated that this compound also inhibits Complex II (Succinate Dehydrogenase) of the electron transport chain.[3][4] This inhibition curtails the supply of electrons to Coenzyme Q, thereby reducing the overall rate of oxidative phosphorylation and contributing to the observed decrease in oxygen consumption.

Caption: Off-target inhibition of Complex II by this compound.

Detailed Experimental Protocols

Measurement of Mitochondrial Calcium Uptake

Objective: To quantify the rate of Ca2+ influx into isolated mitochondria.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from tissues (e.g., rat liver, heart, or brain) using differential centrifugation.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., containing KCl, Tris-HCl, and a respiratory substrate like succinate).

-

Fluorescent Ca2+ Indicator: Utilize a fluorescent Ca2+ indicator that remains in the extramitochondrial space (e.g., Fluo-5N).

-

Instrumentation: Employ a fluorescence spectrophotometer or plate reader to monitor changes in fluorescence over time.

-

Procedure: a. Add isolated mitochondria to the assay buffer containing the Ca2+ indicator and various concentrations of this compound. b. Initiate the assay by adding a known concentration of CaCl2. c. Monitor the decrease in extra-mitochondrial Ca2+ fluorescence as it is taken up by the mitochondria. d. Calculate the rate of Ca2+ uptake from the fluorescence traces.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To measure the effect of this compound on the mitochondrial membrane potential.

Methodology:

-

Cell Culture or Mitochondrial Isolation: Use either cultured cells or isolated mitochondria.

-

Potentiometric Dyes: Employ potentiometric fluorescent dyes such as JC-10, TMRM (Tetramethylrhodamine, Methyl Ester), or DiSC3(5).

-

Instrumentation: Use a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

Procedure (for cultured cells with JC-10): a. Plate cells in a suitable format (e.g., 96-well plate). b. Treat cells with varying concentrations of this compound for the desired duration. c. Load the cells with JC-10 dye according to the manufacturer's protocol. d. Measure the fluorescence at two wavelengths (typically ~525 nm for green monomers and ~590 nm for red J-aggregates). e. Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Analysis of Cellular Respiration

Objective: To determine the impact of this compound on mitochondrial oxygen consumption rates (OCR).

Methodology:

-

Instrumentation: Utilize an extracellular flux analyzer, such as the Seahorse XF24 or a Clark-type oxygen electrode.

-

Cell Culture: Seed cells in a Seahorse XF microplate and allow them to adhere.

-

Assay Medium: Replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Procedure (Seahorse XF Assay): a. Equilibrate the cells in the assay medium in a CO2-free incubator. b. Pre-load the injector ports of the sensor cartridge with this compound and other mitochondrial modulators (e.g., oligomycin, FCCP, and rotenone/antimycin A). c. Place the microplate in the XF analyzer and perform baseline OCR measurements. d. Inject this compound and measure the subsequent change in OCR. e. Inject other modulators sequentially to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Caption: Experimental workflow for assessing cellular respiration using a Seahorse XF analyzer.

Conclusion and Future Directions

This compound is a potent modulator of mitochondrial function with significant effects on cellular bioenergetics. While it remains a valuable tool for studying mitochondrial Ca2+ dynamics, its off-target effects on the electron transport chain and mitochondrial membrane potential must be carefully considered.[3][5] The inhibitory concentration for these off-target effects is in a similar range to that for MCU inhibition, suggesting that at commonly used concentrations, multiple mitochondrial processes are likely affected.

For drug development professionals, the multifaceted activity of this compound highlights the importance of comprehensive target validation and off-target screening. For researchers, it underscores the necessity of employing multiple, complementary assays to dissect the specific contributions of MCU inhibition versus other bioenergetic effects in their experimental models. Future research should aim to develop more specific MCU inhibitors and to further characterize the precise molecular interactions of this compound with its various targets.

References

- 1. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The chemical structure and properties of DS16570511

An In-depth Technical Guide to DS16570511

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a small-molecule inhibitor of the mitochondrial calcium uniporter. It is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a cell-permeable small molecule identified through high-throughput screening as an inhibitor of mitochondrial Ca2+ influx.[1][2] Its chemical identity and properties are summarized below.

| Property | Value | Reference |

| Formal Name | 3-[3-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methyl]amino]benzoyl]-1H-indole-1-butanoic acid | [3] |

| CAS Number | 2446154-84-1 | [3] |

| Molecular Formula | C₃₀H₂₅Cl₂N₃O₄ | [3] |

| Molecular Weight | 562.4 g/mol | [3] |

| SMILES | O=C(C1=CN(CCCC(O)=O)C2=C1C=CC=C2)C3=CC(NCC4=C(C)ON=C4C5=C(Cl)C=CC=C5Cl)=CC=C3 | [3] |

| InChI Key | VIWYGRDFHWYDRW-UHFFFAOYSA-N | [3][4] |

| Purity | ≥95% | [3] |

| Formulation | A crystalline solid | [3] |

| Solubility | DMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] |

Mechanism of Action and Pharmacological Properties

This compound was initially identified as a specific inhibitor of the mitochondrial calcium uniporter (MCU) complex.[1] However, subsequent research has revealed a more complex mechanism of action, including significant off-target effects on mitochondrial respiration.[5][6][7]

Primary Target: Mitochondrial Calcium Uniporter (MCU)

The primary reported function of this compound is the inhibition of the MCU, a protein complex located in the inner mitochondrial membrane responsible for transporting Ca²+ ions from the cytosol into the mitochondrial matrix.[2][3][8] This process is driven by the substantial negative mitochondrial membrane potential.[5][9] The MCU complex consists of the pore-forming subunit MCU and several regulatory subunits, including MICU1.[1][2][10] this compound has been shown to suppress Ca²+ influx promoted by the overexpression of either MCU or MICU1, suggesting these are its potential molecular targets.[1][9] By blocking the MCU, this compound can prevent mitochondrial Ca²+ overload, a condition implicated in cellular damage, particularly during ischemia-reperfusion injury.[1]

Caption: this compound inhibits the MCU complex on the inner mitochondrial membrane.

Off-Target Effects on the Electron Transport Chain (ETC)

More recent studies have demonstrated that this compound also inhibits components of the electron transport chain (ETC), affecting mitochondrial respiration and membrane potential.[5][7][9] The most potent off-target effect is the inhibition of Respiratory Chain Complex II (Succinate Dehydrogenase).[5][6] It also inhibits Complex I, though to a lesser extent.[5] This inhibition of respiration can lead to a decrease in the mitochondrial membrane potential, which itself would reduce the driving force for Ca²+ uptake, complicating the interpretation of its effects.[5][9] The terminal carboxyl group on the this compound molecule has been identified as critical for its inhibitory action on Complex II.[5]

Caption: Off-target inhibition of ETC complexes by this compound.

Summary of Inhibitory Activity

The inhibitory potency of this compound varies significantly depending on the target and the biological system under investigation.

| Target / Assay | System / Model | IC₅₀ Value (μM) | Reference |

| MCU-Mediated Ca²⁺ Uptake | |||

| Serum-induced mitochondrial Ca²⁺ influx | HEK293A Cells | 7 | [1][3] |

| Mitochondrial Ca²⁺ uptake | Isolated HEK293A Mitochondria | 0.86 | [3] |

| Mitochondrial Ca²⁺ uptake | Isolated Rat Heart Mitochondria | 25 | [3] |

| Mitochondrial Ca²⁺ uptake | Isolated Pig Heart Mitochondria | 15 | [3] |

| MCU complex (respiratory chain non-functional) | Isolated Rat Liver Mitochondria | 57.7 | [9] |

| Off-Target Effects | |||

| Oxygen consumption via Complex II (succinate) | Isolated Rat Liver Mitochondria | 9.5 | [5] |

| Oxygen consumption via Complex I (glutamate/malate) | Isolated Rat Liver Mitochondria | 40.9 | [5][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation of data generated using this compound. Given its dual mechanism of action, it is imperative to design experiments that can distinguish between direct MCU inhibition and secondary effects from respiratory chain disruption.

Mitochondrial Calcium Uptake Assay in Permeabilized Cells

This protocol is designed to measure the rate of Ca²+ uptake into mitochondria within cells whose plasma membranes have been selectively permeabilized, allowing direct access to the mitochondria.

1. Cell Preparation:

-

Culture cells (e.g., HEK293T) to 80-90% confluency on an appropriate plate.

-

Harvest and wash cells with a buffer lacking Ca²⁺ (e.g., PBS without Ca²⁺/Mg²⁺).

-

Resuspend cells at a concentration of 1x10⁷ cells/mL in an intracellular-like medium (e.g., 125 mM KCl, 25 mM NaCl, 2 mM K₂HPO₄, 0.5 mM EGTA, 10 mM HEPES, pH 7.0).

2. Assay Execution:

-

Add the cell suspension to a cuvette with a magnetic stirrer in a fluorometer.

-

Add a fluorescent Ca²+ indicator dye that remains in the extramitochondrial space (e.g., Fluo-5N at 1 µM).[9]

-

Add mitochondrial substrates to energize the mitochondria (e.g., 5 mM glutamate (B1630785) and 5 mM malate).

-

Selectively permeabilize the plasma membrane with a mild detergent (e.g., digitonin, 50 µg/mL), leaving mitochondrial membranes intact.

-

Add the desired concentration of this compound (or vehicle control, e.g., DMSO). Incubate for 2-3 minutes.

-

Initiate Ca²+ uptake by adding a pulse of CaCl₂ (e.g., 20-50 µM).

-

Record the decrease in fluorescence as Ca²+ is taken up by the mitochondria. The rate of fluorescence decrease is proportional to the rate of Ca²+ uptake.

3. Data Analysis:

-

Calculate the initial rate of Ca²+ uptake from the slope of the fluorescence trace immediately after CaCl₂ addition.

-

Normalize the rates of this compound-treated samples to the vehicle control.

-

A positive control for maximal inhibition, such as Ruthenium Red (2 µM) or Ru360, should be used.[9]

Caption: Experimental workflow for mitochondrial Ca²⁺ uptake assay.

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol measures the effect of this compound on the oxygen consumption rate (OCR) to assess its impact on the ETC. This is commonly performed using high-resolution respirometry.

1. Mitochondria Isolation:

-

Isolate mitochondria from tissue (e.g., rat liver or heart) using differential centrifugation methods as previously described.[9]

-

Determine mitochondrial protein concentration using a standard method like the Biuret method.[9]

2. Respirometry:

-

Calibrate the respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

-

Add respiration buffer (e.g., MiR05) to the chambers, followed by the isolated mitochondria (approx. 0.05-0.1 mg/mL).

-

Add the desired concentration of this compound or vehicle control.

-

To assess Complex I-linked respiration, add substrates such as glutamate (10 mM) and malate (B86768) (5 mM).[7][9]

-

To assess Complex II-linked respiration, first add a Complex I inhibitor (e.g., rotenone, 0.5 µM), followed by the Complex II substrate succinate (B1194679) (10 mM).[5]

-

Measure the steady-state oxygen consumption rate.

-

Induce State 3 respiration by adding a saturating amount of ADP (e.g., 1-2 mM) and measure the maximal OCR.

3. Data Analysis:

-

Calculate the OCR as the negative time derivative of the oxygen concentration.

-

Compare the OCR in the presence of this compound to the vehicle control for both Complex I and Complex II-driven respiration.

-

Determine the IC₅₀ for inhibition of respiration for each substrate condition.

Conclusion and Research Implications

This compound is a valuable pharmacological tool for studying the role of mitochondrial calcium homeostasis. However, its characterization as a multi-target inhibitor necessitates careful experimental design and interpretation. While it effectively blocks the MCU, its concurrent inhibition of the electron transport chain, particularly Complex II, can confound results by altering the mitochondrial membrane potential.[7] Researchers using this compound should perform necessary control experiments, such as measuring oxygen consumption and membrane potential, to dissect the direct effects of MCU inhibition from the off-target effects on cellular bioenergetics.[7] This consideration is crucial for accurately attributing observed physiological outcomes to the specific inhibition of the mitochondrial calcium uniporter.

References

- 1. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The effect of this compound, a new inhibitor of mitochondrial calcium uniporter, on calcium homeostasis, metabolism, and functional state of cultured cortical neurons and isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple Inhibitory Mechanisms of this compound Targeting Mitochondrial Calcium Uptake: Insights from Biochemical Analysis of Rat Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of the mitochondrial Ca2+ uniporter: relevance for pathophysiology and human therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DS16570511 with Isolated Mitochondria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of DS16570511, a known inhibitor of the mitochondrial calcium uniporter (MCU), on isolated mitochondria. The compound also exhibits off-target effects on other mitochondrial components, making it a critical tool for investigating mitochondrial physiology and pathology.

Overview of this compound Action

This compound is a cell-permeable small molecule initially identified as an inhibitor of the mitochondrial calcium uniporter (MCU) complex, thereby blocking mitochondrial calcium (Ca²⁺) uptake.[1][2][3] Subsequent research has revealed a more complex inhibitory profile, demonstrating that this compound also affects other key mitochondrial functions.[1][4][5]

Primary and Secondary Targets of this compound:

-

Mitochondrial Calcium Uniporter (MCU): The primary target, leading to inhibition of mitochondrial Ca²⁺ influx.[1][2]

-

Respiratory Chain Complex II (Succinate Dehydrogenase): A significant off-target effect, leading to inhibition of substrate oxidation.[1][4]

-

FₒF₁-ATP Synthase/Adenine Nucleotide Translocator (ANT): Inhibition of these components affects ATP synthesis and the mitochondrial membrane potential.[1][4]

The multifaceted inhibitory action of this compound necessitates careful experimental design and interpretation of results. These protocols are designed to assess the compound's effects on distinct aspects of mitochondrial function.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound on various mitochondrial functions, providing a reference for dose-response studies.

| Mitochondrial Function | IC₅₀ (µM) | Tissue/Cell Source | Reference |

| Mitochondrial Ca²⁺ Influx | 7 | HEK293A Cells | [2] |

| Mitochondrial Ca²⁺ Uptake | 0.86 | Isolated Mitochondria (HEK293A) | [6] |

| Membrane Potential Formation | 10.8 | Rat Liver Mitochondria | [1][3] |

| Respiratory Chain Complex II | Potent Inhibition | Rat Liver Mitochondria | [1] |

| FₒF₁-ATPase/ANT Activity | 97.2 | Rat Liver Mitochondria | [1] |

Experimental Protocols

Isolation of Mitochondria

3.1.1. From Rat Liver

This protocol is adapted for the isolation of functional mitochondria from fresh rat liver tissue.

Materials:

-

Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Excise the liver from a euthanized rat and immediately place it in ice-cold Isolation Buffer I.

-

Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.

-

Add 10 volumes of ice-cold Isolation Buffer I containing 0.1% BSA.

-

Homogenize the tissue with 5-7 strokes of a loose-fitting Dounce homogenizer.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

3.1.2. From HEK293A Cells

This protocol is suitable for isolating mitochondria from cultured HEK293A cells.

Materials:

-

Mitochondria Isolation Kit (Commercial kits are recommended for consistency).

-

Phosphate-Buffered Saline (PBS).

-

Cell scraper.

-

Dounce homogenizer with a tight-fitting pestle.

-

Refrigerated centrifuge.

Procedure:

-

Harvest cultured HEK293A cells by scraping and pellet them by centrifugation at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in the lysis buffer provided in the mitochondria isolation kit.

-

Incubate on ice for the recommended time to allow for cell swelling.

-

Homogenize the cells with a tight-fitting Dounce homogenizer until approximately 80-90% of cells are lysed (monitor with a microscope).

-

Follow the differential centrifugation steps outlined in the manufacturer's protocol to separate the mitochondrial fraction.

-

Resuspend the final mitochondrial pellet in the provided storage buffer.

-

Determine the protein concentration.

Measurement of Mitochondrial Calcium Uptake

This assay measures the ability of isolated mitochondria to take up Ca²⁺ from the surrounding medium.

Materials:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-5N, Calcium Green™ 5N).

-

Assay Buffer: 125 mM KCl, 10 mM Tris-MOPS, 10 µM EGTA-Tris, 5 mM glutamate, 2.5 mM malate, 1 mM KPi, pH 7.4.

-

This compound stock solution (in DMSO).

-

CaCl₂ solution.

-

Fluorometric plate reader or spectrofluorometer.

Procedure:

-

Add isolated mitochondria (0.5 mg/mL) to the Assay Buffer containing the calcium-sensitive dye.

-

Add various concentrations of this compound or vehicle (DMSO) and incubate for 5 minutes at 30°C.

-

Initiate the measurement of fluorescence.

-

Add a pulse of CaCl₂ (e.g., 10 µM final concentration) to initiate Ca²⁺ uptake.

-

Monitor the decrease in extra-mitochondrial Ca²⁺ fluorescence over time. The rate of fluorescence decrease reflects the rate of mitochondrial Ca²⁺ uptake.

-

Calculate the initial rate of Ca²⁺ uptake for each concentration of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses the effect of this compound on the mitochondrial membrane potential using a potentiometric fluorescent dye.

Materials:

-

Fluorescent potentiometric dye (e.g., JC-1, TMRM, TMRE).

-

Assay Buffer: Same as for the calcium uptake assay.

-

This compound stock solution.

-

FCCP (a protonophore, used as a positive control for depolarization).

-

Fluorometric plate reader or fluorescence microscope.

Procedure:

-

Incubate isolated mitochondria (0.5 mg/mL) with the fluorescent potentiometric dye in the Assay Buffer until a stable fluorescence signal is achieved.

-

Add various concentrations of this compound or vehicle and record the fluorescence signal over time.

-

A decrease in the fluorescence ratio (for JC-1) or fluorescence intensity (for TMRM/TMRE) indicates mitochondrial depolarization.

-

At the end of each experiment, add FCCP (e.g., 1 µM) to induce complete depolarization and establish the baseline fluorescence.

-

Quantify the change in fluorescence relative to the vehicle control.

Measurement of Mitochondrial Oxygen Consumption

This assay determines the effect of this compound on the mitochondrial respiratory chain activity.

Materials:

-

High-resolution respirometry system (e.g., Oroboros Oxygraph-2k, Seahorse XF Analyzer).

-

Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, 0.3% BSA, pH 7.2.

-

Respiratory substrates (e.g., glutamate/malate for Complex I, succinate (B1194679) for Complex II).

-

ADP.

-

This compound stock solution.

-

Respiratory chain inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III).

Procedure:

-

Add isolated mitochondria (0.2-0.5 mg/mL) to the respiration chamber containing the Respiration Buffer.

-

Add the desired respiratory substrates and allow the basal respiration rate (State 2) to stabilize.

-

Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

-

Introduce various concentrations of this compound and monitor the oxygen consumption rate. Inhibition of respiration will be observed as a decrease in the rate of oxygen consumption.

-

By using specific substrate combinations, the inhibitory effect on different respiratory complexes can be pinpointed. For example, using succinate in the presence of rotenone will specifically assess the effect on Complex II.

Visualizations

The following diagrams illustrate the key mechanisms of this compound action and a general experimental workflow for its characterization.

Caption: Mechanism of action of this compound on isolated mitochondria.

Caption: General experimental workflow for characterizing this compound effects.

References

- 1. Isolating mitochondria from liver tissue [ruf.rice.edu]

- 2. agilent.com [agilent.com]

- 3. fabgennix.com [fabgennix.com]

- 4. PREPARATION OF ISOLATED RAT LIVER MITOCHONDRIA FOR ELECTRON MICROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is a small-molecule inhibitor of the mitochondrial calcium uniporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for DS16570511 in Cultured Cell Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS16570511 is a cell-permeable small molecule initially identified as a selective inhibitor of the mitochondrial calcium uniporter (MCU), a critical channel responsible for calcium ion uptake into the mitochondrial matrix.[1][2] This modulation of mitochondrial calcium levels has significant implications for cellular signaling, bioenergetics, and cell death pathways, making this compound a valuable tool for studying these processes.[3][4] However, recent studies have revealed a more complex pharmacological profile, indicating that this compound also exhibits off-target effects on other mitochondrial components, including the respiratory chain complexes and the FoF1-ATPase/adenine nucleotide translocator (ANT).[5][6][7][8]

These application notes provide detailed protocols for the use of this compound in cultured cell experiments, guidance on data interpretation in light of its multiple inhibitory mechanisms, and a summary of its reported biochemical activities.

Data Presentation

The inhibitory activities of this compound on various mitochondrial functions are summarized below. These values, primarily derived from studies on isolated mitochondria, should be considered when designing and interpreting cell-based experiments, as the effective concentration in a cellular context may vary depending on cell type, metabolic state, and experimental conditions.

| Target/Process | IC50 (µM) | Tissue/Cell Type | Notes | Reference |

| Mitochondrial Ca2+ Influx (Serum-induced) | 7 | HEK293A cells | [1][2] | |

| Mitochondrial Ca2+ Uptake | 9.2 | Rat liver mitochondria | Succinate as respiratory substrate. | [5] |

| Mitochondrial Membrane Potential Formation | 10.8 | Rat liver mitochondria | Succinate as respiratory substrate. | [5][8] |

| Respiratory Chain Complex II | 9.5 | Rat liver mitochondria | [5][6] | |

| Respiratory Chain Complexes I, III, IV | 40.9 | Rat liver mitochondria | Glutamate and malate (B86768) as respiratory substrates. | [8] |

| MCU Complex (in non-functional respiratory chain) | 57.7 | Rat liver mitochondria | [8] | |

| FoF1-ATPase/ANT | 97.2 | Rat liver mitochondria | [5] |

Signaling Pathways and Mechanism of Action

This compound primarily targets mitochondrial calcium homeostasis, which has widespread downstream consequences. The following diagram illustrates the key signaling pathways affected by this compound.

Caption: Mechanism of action of this compound on mitochondrial signaling pathways.

Experimental Protocols

General Considerations

-